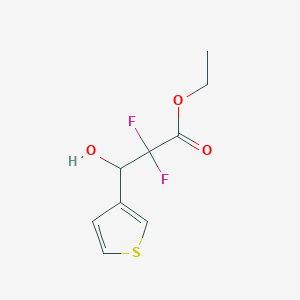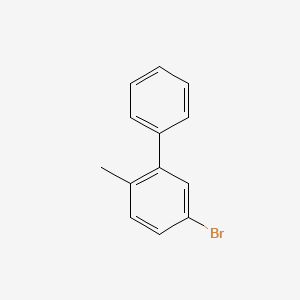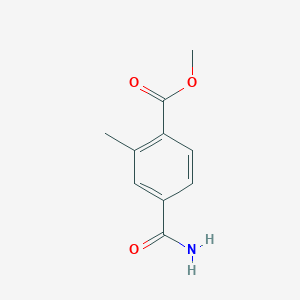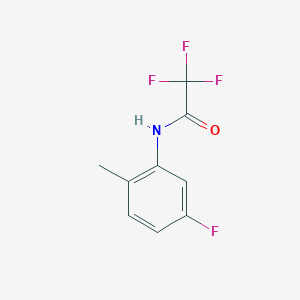
4-(Boc-amino)-2-fluoro-5-nitrobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(Boc-amino)-2-fluoro-5-nitrobenzonitrile” is a compound that contains a Boc-protected amino group . Boc, or tert-butyl carbamates, are used to protect amine groups in the synthesis of peptides . They are stable towards most nucleophiles and bases .
Synthesis Analysis
The synthesis of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . An efficient and practical protocol allows the protection of various aryl and aliphatic amines using (Boc)2O in the presence of a catalytic amount of iodine under solvent-free conditions at ambient temperature .Molecular Structure Analysis
The molecular geometrical parameters, vibrational frequencies, electronic properties of 3-amino-4-(Boc-amino)pyridine have been evaluated using the B3LYP, CAM-B3LYP and B3PW91 levels of density functional theory (DFT) . The 3D structure of two Boc-compounds of this type, one containing acetyl and one benzoyl, was determined by X-ray crystallography .Chemical Reactions Analysis
The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Physical And Chemical Properties Analysis
The dipole moment (μ) and first hyperpolarizability (β) values of the title complex show that the molecule can be a good candidate as NLO material . The energy of HOMO and LUMO levels and the HOMO–LUMO energy gap, hardness, softness and electronegativity have been analyzed using DFT/B3LYP method with the 6-31+G (d,p) basis set .Applications De Recherche Scientifique
Green Chemistry and Catalyst-Free Synthesis
The Boc group (tert-butoxycarbonyl) is instrumental in green chemistry, particularly in the catalyst and solvent-free protection of amines. This approach aligns with the principles of sustainable technology, eliminating the need for solvents and catalysts, thus reducing environmental impact .
Protection of Amino Groups in Organic Synthesis
In organic synthesis, protecting the amino group is crucial when other functional groups in the molecule are reacting. The Boc group is a common choice due to its stability through several reaction steps and its ease of removal without affecting other functional groups .
Solid-Phase Peptide Synthesis
“4-(Boc-amino)-2-fluoro-5-nitrobenzonitrile” can be used in the solid-phase synthesis of peptides. The Boc group protects the amine during the synthesis process, which is essential for the production of peptides with precise sequences .
Synthesis of Biologically Active Molecules
The Boc-protected amines are frequently found in biologically active molecules. The protection provided by the Boc group is important for the stability and reactivity of these molecules during the synthesis of pharmaceuticals .
Amino Acid Protection
The Boc group is widely used for the protection of amino acids, which is a critical step in peptide synthesis. It ensures that the amino group remains unchanged during the reaction of other functional groups within the molecule .
Selective Desorption Techniques
The Boc group allows for selective desorption by various mild methods, which is advantageous in multi-step synthesis processes where certain functional groups need to be deprotected at specific stages without disturbing the rest of the molecule .
Mécanisme D'action
Target of Action
The compound contains a boc-protected amino group, which is commonly used in peptide synthesis . The Boc group serves as a protective group for amines, preventing unwanted reactions while other functional groups in the molecule undergo reactions .
Mode of Action
The Boc group in 4-(Boc-amino)-2-fluoro-5-nitrobenzonitrile acts as a protective group for the amino function. It prevents the amino group from participating in unwanted reactions during the synthesis of complex molecules . The Boc group can be removed under mild acidic conditions, revealing the free amino group for subsequent reactions .
Biochemical Pathways
Boc-protected amino groups are widely used in the synthesis of peptides and other complex organic molecules . Therefore, the compound could potentially be involved in various biochemical pathways depending on the specific context of its use.
Pharmacokinetics
Boc-protected compounds are generally stable and resistant to most nucleophiles and bases . This stability could potentially influence the compound’s bioavailability.
Result of Action
The result of the action of 4-(Boc-amino)-2-fluoro-5-nitrobenzonitrile largely depends on the context of its use. In peptide synthesis, for example, the Boc group protects the amino function during the synthesis process and can be removed under mild acidic conditions to reveal the free amino group for subsequent reactions .
Action Environment
The action of 4-(Boc-amino)-2-fluoro-5-nitrobenzonitrile can be influenced by various environmental factors. For instance, the Boc group is stable under basic conditions but can be removed under mild acidic conditions . Therefore, the pH of the environment could significantly influence the compound’s action, efficacy, and stability.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl N-(4-cyano-5-fluoro-2-nitrophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O4/c1-12(2,3)20-11(17)15-9-5-8(13)7(6-14)4-10(9)16(18)19/h4-5H,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZERPUAWQOHXES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C(=C1)F)C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Boc-amino)-2-fluoro-5-nitrobenzonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]methyl}amine dihydrochloride methanol](/img/structure/B6332003.png)

![Benzyl methyl(1,4-dioxaspiro[4.5]decan-8-yl)carbamate](/img/structure/B6332017.png)

![[1-(4-Trifluoromethylphenyl)cyclopropyl]methanol](/img/structure/B6332028.png)


![3-[(1-Pyrrolyl)methyl]piperidine](/img/structure/B6332069.png)


![N-[(2-Nitrophenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B6332083.png)
![tert-Butyl N-[(3R,4S)-3-fluoropiperidin-4-yl]-N-methylcarbamate](/img/structure/B6332086.png)
![Ethyl 5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-carboxylate](/img/structure/B6332088.png)
